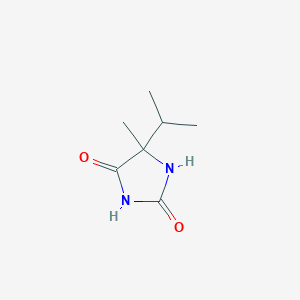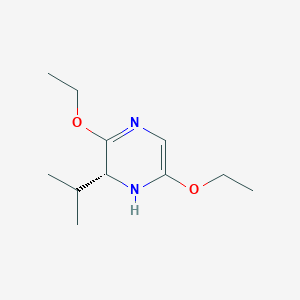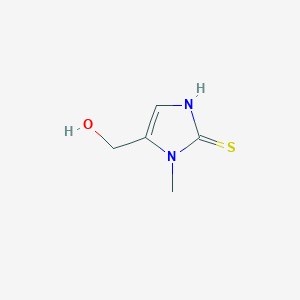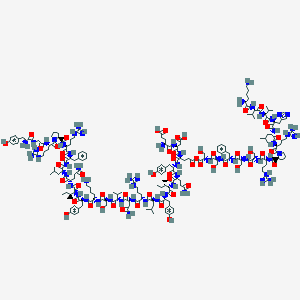
Neuropeptide F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuropeptide F (NPF) is a neuropeptide that has been identified in various invertebrate and vertebrate species. It is known to play a crucial role in regulating various physiological and behavioral processes, including feeding behavior, stress response, and reproductive behavior. In recent years, NPF has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
Neuropeptide F exerts its effects by binding to its receptor, Neuropeptide F receptor (Neuropeptide FR), which is a G protein-coupled receptor. Upon binding, Neuropeptide F activates various intracellular signaling pathways, including the cAMP-PKA pathway and the MAPK pathway. These pathways regulate various physiological and behavioral processes, including feeding behavior, stress response, and reproductive behavior.
Efectos Bioquímicos Y Fisiológicos
Neuropeptide F has been shown to regulate feeding behavior by increasing food intake and promoting fat storage. It also plays a crucial role in the stress response by modulating the hypothalamic-pituitary-adrenal (HPA) axis. Additionally, Neuropeptide F has been implicated in reproductive behavior, including mating behavior and egg-laying behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Neuropeptide F is a potent neuropeptide that can be easily synthesized and administered to animal models. Therefore, it is an ideal candidate for studying various physiological and behavioral processes. However, the exact mechanism of Neuropeptide F synthesis and release is still not fully understood, and further research is needed to elucidate the process.
Direcciones Futuras
Further research is needed to understand the exact mechanism of Neuropeptide F synthesis and release. Additionally, more studies are needed to elucidate the role of Neuropeptide F in various diseases, including obesity, anxiety, and depression. Furthermore, the potential therapeutic applications of Neuropeptide F in these diseases need to be explored further. Finally, the development of selective Neuropeptide F receptor agonists and antagonists could lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
Neuropeptide F is synthesized in the hypothalamus and released into the bloodstream. The precursor molecule of Neuropeptide F is prepro-Neuropeptide F, which is cleaved to form the active peptide. The exact mechanism of Neuropeptide F synthesis and release is still not fully understood, and further research is needed to elucidate the process.
Aplicaciones Científicas De Investigación
Neuropeptide F has been extensively studied in various animal models, including rodents, insects, and mollusks. It has been shown to play a crucial role in regulating feeding behavior, stress response, and reproductive behavior. Neuropeptide F has also been implicated in various diseases, including obesity, anxiety, and depression. Therefore, Neuropeptide F has potential therapeutic applications in these diseases.
Propiedades
Número CAS |
142191-57-9 |
|---|---|
Nombre del producto |
Neuropeptide F |
Fórmula molecular |
C202H313N59O54 |
Peso molecular |
4432 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]oxy-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C202H313N59O54/c1-17-108(15)161(193(310)236-128(66-69-151(208)271)170(287)239-135(84-104(7)8)182(299)259-183(300)140(87-111-38-23-20-24-39-111)244-168(285)126(43-30-76-223-199(213)214)234-188(305)149-47-34-80-260(149)195(312)131(45-32-78-225-201(217)218)229-154(274)95-227-163(280)123(207)85-112-49-57-117(267)58-50-112)258-180(297)139(90-115-55-63-120(270)64-56-115)243-166(283)124(41-26-28-74-204)231-184(301)147(99-265)252-191(308)158(105(9)10)255-181(298)142(92-153(210)273)246-167(284)125(42-29-75-222-198(211)212)230-173(290)133(82-102(3)4)240-176(293)138(89-114-53-61-119(269)62-54-114)247-194(311)162(109(16)18-2)257-172(289)129(67-70-152(209)272)232-175(292)137(88-113-51-59-118(268)60-52-113)242-171(288)130(233-179(296)143(93-156(277)278)238-164(281)122(206)65-71-155(275)276)68-72-157(279)315-197(314)148(100-266)253-187(304)146(98-264)250-177(294)136(86-110-36-21-19-22-37-110)245-185(302)144(96-262)251-186(303)145(97-263)249-169(286)127(44-31-77-224-200(215)216)235-189(306)150-48-35-81-261(150)196(313)132(46-33-79-226-202(219)220)237-174(291)134(83-103(5)6)241-178(295)141(91-116-94-221-101-228-116)248-190(307)159(106(11)12)256-192(309)160(107(13)14)254-165(282)121(205)40-25-27-73-203/h19-24,36-39,49-64,94,101-109,116,121-150,158-162,262-270H,17-18,25-35,40-48,65-93,95-100,203-207H2,1-16H3,(H2,208,271)(H2,209,272)(H2,210,273)(H,227,280)(H,229,274)(H,230,290)(H,231,301)(H,232,292)(H,233,296)(H,234,305)(H,235,306)(H,236,310)(H,237,291)(H,238,281)(H,239,287)(H,240,293)(H,241,295)(H,242,288)(H,243,283)(H,244,285)(H,245,302)(H,246,284)(H,247,311)(H,248,307)(H,249,286)(H,250,294)(H,251,303)(H,252,308)(H,253,304)(H,254,282)(H,255,298)(H,256,309)(H,257,289)(H,258,297)(H,275,276)(H,277,278)(H4,211,212,222)(H4,213,214,223)(H4,215,216,224)(H4,217,218,225)(H4,219,220,226)(H,259,299,300)/t108-,109-,116?,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,158-,159-,160-,161-,162-/m0/s1 |
Clave InChI |
GPZUWKUWQPSZBG-MKBFKOOWSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9C=NC=N9)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
Sinónimos |
neuropeptide F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
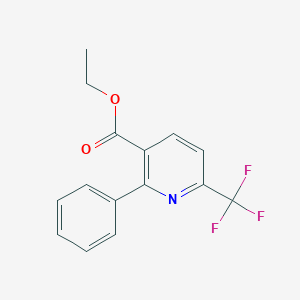
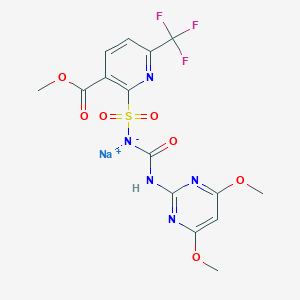
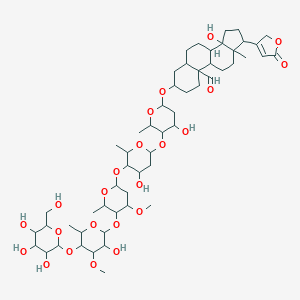
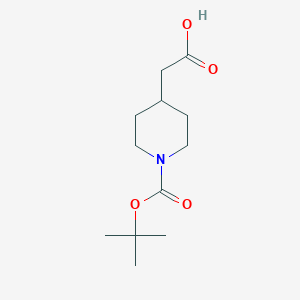
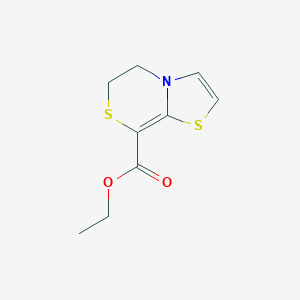
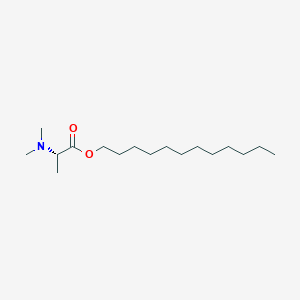
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
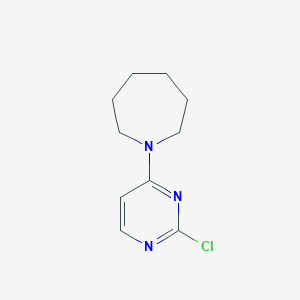
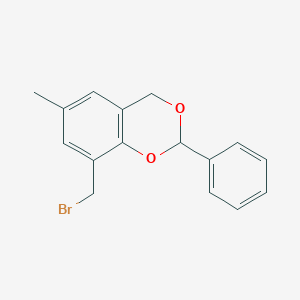
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)
